molecular formula C20H21N3O2 B14934944 4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide

4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide

Cat. No.: B14934944
M. Wt: 335.4 g/mol
InChI Key: YTVBQJJDYGQNKO-UHFFFAOYSA-N
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Description

4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(propan-2-yl)-1H-indole-3-carbaldehyde and 4-aminobenzamide.

    Condensation Reaction: The 1-(propan-2-yl)-1H-indole-3-carbaldehyde undergoes a condensation reaction with 4-aminobenzamide in the presence of a suitable catalyst to form the desired compound.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or benzamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in multicomponent reactions to generate diverse chemical libraries.

    Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The compound may also influence signaling pathways by acting as an agonist or antagonist, depending on its structural configuration and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    4-aminobenzamide: Another precursor used in the synthesis.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness

4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide stands out due to its unique combination of an indole moiety and a benzamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[[2-(1-propan-2-ylindol-3-yl)acetyl]amino]benzamide

InChI

InChI=1S/C20H21N3O2/c1-13(2)23-12-15(17-5-3-4-6-18(17)23)11-19(24)22-16-9-7-14(8-10-16)20(21)25/h3-10,12-13H,11H2,1-2H3,(H2,21,25)(H,22,24)

InChI Key

YTVBQJJDYGQNKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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